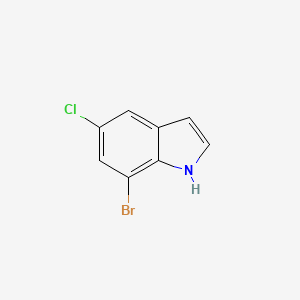

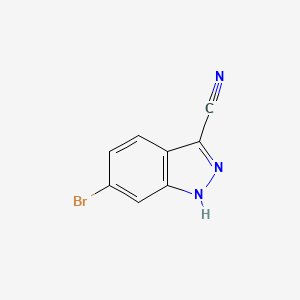

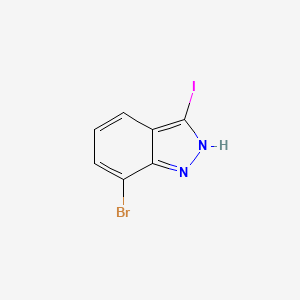

7-溴-5-氯-1H-吲哚

描述

7-Bromo-5-chloro-1H-indole is a halogenated indole derivative, a class of compounds known for their diverse biological activities and presence in many natural products. The indole moiety is a common scaffold in medicinal chemistry, and the introduction of halogen atoms like bromine and chlorine can significantly alter the chemical and physical properties of these compounds, potentially leading to new pharmacological activities.

Synthesis Analysis

The synthesis of halogenated indoles, such as 7-Bromo-5-chloro-1H-indole, often involves selective halogenation reactions. A general approach to the synthesis of 5,7-disubstituted indoles has been developed based on a highly selective lithium–bromine exchange reaction. When 1-alkyl-5,7-dibromoindoles are treated with tert-butyllithium in ether, a 5-bromo-7-lithiated indole is formed, which can react with various electrophiles to afford 5-bromo-7-substituted indoles. These intermediates can undergo a second lithium–bromine exchange reaction in a one-pot procedure to yield 5,7-disubstituted indoles .

Molecular Structure Analysis

The molecular structure of halogenated indoles is characterized by the presence of a nitrogen-containing heterocycle and substituents that can engage in various intermolecular interactions. For instance, the crystal structure of a related compound, 5-bromo-1H-indole-3-carbaldehyde, revealed short intermolecular connections on the molecule's surface, as analyzed by Hirshfeld surface analysis . Similarly, the crystal structure of another indole derivative showed the presence of hydrogen bond interactions and C–H···π interactions, which contribute to the stability of the molecular structure .

Chemical Reactions Analysis

Halogenated indoles participate in a variety of chemical reactions due to the reactivity of the halogen substituents. For example, the Beckmann rearrangement of diketo oxime derivatives of 7-acetamido-2-aryl-5-bromoindoles leads to the formation of 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles . The presence of halogens also facilitates condensation reactions, as seen in the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indoles are influenced by the nature and position of the halogen substituents. The introduction of bromine and chlorine atoms can increase the density and molecular weight of the compound. The crystal structure of these compounds often exhibits polymorphism, and the solid-state structure can be determined by X-ray crystallography. For example, a related compound crystallized in the trigonal space group with specific unit cell dimensions, and its structure was further analyzed using density functional theory (DFT) . Thermal stability is another important property, with some halogenated indoles showing good thermal stability up to certain temperatures .

科学研究应用

Synthesis of Indole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The synthesis of indole derivatives has attracted increasing attention due to their biological activity against cancer cells, microbes, and various disorders in the human body .

- Methods of Application: The specific methods of synthesis vary, but the investigation of novel methods of synthesis has attracted the attention of the chemical community .

- Results or Outcomes: The application of indole derivatives has shown various biologically vital properties .

Biological Potential of Indole Derivatives

- Scientific Field: Pharmacology

- Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: The methods of application depend on the specific biological activity being targeted. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results or Outcomes: Various indole derivatives have shown promising results in different biological activities. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Use of 7-Bromoindole

- Scientific Field: Biochemistry

- Application Summary: 7-Bromoindole is a 7-substituted indole derivative. It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .

- Results or Outcomes: The use of 7-Bromoindole has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .

Synthesis of Selected Alkaloids

- Scientific Field: Organic Chemistry

- Application Summary: Indoles are significant in natural products and drugs, playing a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention .

- Methods of Application: The synthesis of indole derivatives, including 7-Bromo-5-chloro-1H-indole, can be used in the construction of indoles as a moiety in selected alkaloids .

- Results or Outcomes: The synthesis of indole derivatives has shown various biologically vital properties .

Antiviral Activity

- Scientific Field: Pharmacology

- Application Summary: Indole derivatives possess various biological activities, including antiviral activity .

- Methods of Application: Specific indole derivatives were prepared and reported as antiviral agents .

- Results or Outcomes: Certain indole derivatives showed inhibitory activity against influenza A .

Synthesis of Indole Dyestuffs

- Scientific Field: Dye Chemistry

- Application Summary: 7-Bromoindole may be used in the synthesis of indole dyestuffs .

- Results or Outcomes: The use of 7-Bromoindole has been reported in the synthesis of indole dyestuffs .

Synthesis of Selected Alkaloids

- Scientific Field: Organic Chemistry

- Application Summary: Indoles are significant in natural products and drugs, playing a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention .

- Methods of Application: The synthesis of indole derivatives, including 7-Bromo-5-chloro-1H-indole, can be used in the construction of indoles as a moiety in selected alkaloids .

- Results or Outcomes: The synthesis of indole derivatives has shown various biologically vital properties .

Antiviral Activity

- Scientific Field: Pharmacology

- Application Summary: Indole derivatives possess various biological activities, including antiviral activity .

- Methods of Application: Specific indole derivatives were prepared and reported as antiviral agents .

- Results or Outcomes: Certain indole derivatives showed inhibitory activity against influenza A .

Synthesis of Indole Dyestuffs

安全和危害

7-Bromo-5-chloro-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

属性

IUPAC Name |

7-bromo-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQDZTGRYHTJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646826 | |

| Record name | 7-Bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-chloro-1H-indole | |

CAS RN |

292636-08-9 | |

| Record name | 7-Bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)